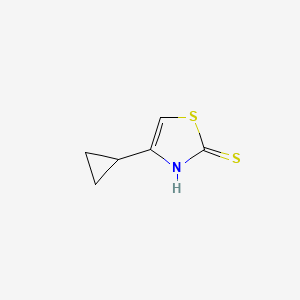

4-Cyclopropyl-1,3-thiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c8-6-7-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIENDHTVOUQYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344318-59-7 | |

| Record name | 4-cyclopropyl-1,3-thiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of the Thiazole Ring System in Contemporary Chemical Research

The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.govresearchgate.net Its prevalence in both natural products, such as vitamin B1 (thiamine), and synthetic compounds underscores its remarkable versatility. nih.govnih.govmdpi.com Thiazole (B1198619) derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govtandfonline.combenthamdirect.com This wide-ranging pharmacological profile has cemented the thiazole nucleus as a critical component in the design and development of new therapeutic agents. fabad.org.trglobalresearchonline.net

The aromatic nature of the thiazole ring, arising from the delocalization of π-electrons, allows for various chemical modifications, enabling the fine-tuning of its physicochemical and biological properties. mdpi.com The nitrogen and sulfur heteroatoms play a crucial role in the molecule's ability to interact with biological targets, often acting as key binding elements. researchgate.net Researchers continue to harness the synthetic tractability of the thiazole ring to create diverse libraries of compounds for screening against a multitude of diseases. nih.govtandfonline.com

| Property | Description | References |

| Structure | Five-membered aromatic ring with one sulfur and one nitrogen atom. | nih.govresearchgate.net |

| Biological Activity | Exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. | nih.govtandfonline.combenthamdirect.com |

| Natural Occurrence | Found in natural products like thiamine (B1217682) (Vitamin B1). | nih.govnih.govmdpi.com |

| Synthetic Versatility | The ring can be readily functionalized to modulate its properties. | mdpi.com |

The Significance of the Thiol/thione Moiety in Five Membered Heterocycles

The presence of a thiol (-SH) or its tautomeric thione (C=S) form at the 2-position of the thiazole (B1198619) ring introduces a critical functional group that significantly influences the molecule's reactivity and potential applications. This moiety is a key player in the field of heterocyclic chemistry, known for its ability to participate in a variety of chemical transformations.

The thiol group is a nucleophile and can readily undergo reactions such as alkylation, acylation, and oxidation to form disulfides. This reactivity is pivotal in the synthesis of more complex molecules and in the formation of covalent bonds with biological targets. The thiol-disulfide interchange is a particularly important process in biological systems. cdnsciencepub.com

Furthermore, the thiol/thione group can act as a ligand, coordinating with metal ions. This property is exploited in the design of metal-based drugs and catalysts. The ability of the sulfur atom to engage in hydrogen bonding also impacts the intermolecular interactions and solid-state packing of these compounds.

Structural Elucidation and Tautomeric Considerations of 4 Cyclopropyl 1,3 Thiazole 2 Thiol Thiol Thione Equilibrium

Strategic Approaches to Thiazole Ring Construction

The formation of the this compound core relies on the precise construction of the thiazole ring. Modern synthetic chemistry offers several strategic avenues to achieve this, ranging from the adaptation of century-old reactions to the development of highly specific cyclization techniques.

Modern Adaptations of Classical Thiazole Synthesis (e.g., Hantzsch Analogs)

The Hantzsch thiazole synthesis, first reported in the 19th century, remains a cornerstone for the formation of thiazole rings. mdpi.com This classical method typically involves the condensation reaction between an α-haloketone and a thioamide. mdpi.comresearchgate.net For the synthesis of congeners like 4-cyclopropyl-2-methylthiazole (B138508), the reaction would involve 2-bromo-1-cyclopropylethanone (B104821) and methylthiourea.

Modern adaptations focus on improving the efficiency, yield, and environmental footprint of the Hantzsch synthesis. mdpi.com Key advancements include:

Catalyst Innovation : While the original synthesis often proceeds without a catalyst, modern protocols frequently employ catalysts to enhance reaction rates and yields. An efficient, green method has been developed using silica-supported tungstosilisic acid as a reusable catalyst for one-pot, multi-component Hantzsch synthesis. mdpi.com

Optimized Reaction Conditions : Steric hindrance from the cyclopropyl group can necessitate longer reaction times under traditional reflux conditions. The use of alternative energy sources, such as ultrasonic irradiation, has been shown to accelerate the reaction. mdpi.com

One-Pot Procedures : To streamline production and minimize waste, multi-component, one-pot versions of the Hantzsch synthesis are favored. mdpi.com A representative method for a related compound combines cyclopropylacetaldehyde, ammonium (B1175870) thiocyanate, and methyl iodide in a single reaction vessel, catalyzed by zinc chloride.

A new series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives has been synthesized through a semi-Hantzsch cyclization, reacting thiosemicarbazones with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. researchgate.net This demonstrates the continued versatility of the Hantzsch reaction framework for creating complex thiazole derivatives. researchgate.net

Regioselective Cyclization Techniques for this compound Formation

A significant challenge in thiazole synthesis is controlling the position of substituents on the heterocyclic ring, a concept known as regioselectivity. For a compound like this compound, it is crucial that the cyclopropyl group is installed exclusively at the 4-position.

Bromination-Cyclization Sequential Synthesis: To overcome the potential for side products and achieve high regioselectivity, a two-step protocol is often employed for the synthesis of the analogous 4-cyclopropyl-2-methylthiazole.

Bromination : 1-Cyclopropylethanone is first brominated to produce 2-bromo-1-cyclopropylethanone. This step isolates the key α-haloketone intermediate.

Cyclization : The purified brominated intermediate is then reacted with a thioamide (e.g., methylthiourea) to form the thiazole ring. This sequential approach ensures precise control over the placement of the cyclopropyl group at position 4.

Catalytic C–H Functionalization: A more atom-economical and modern approach involves the direct C-H functionalization of cyclopropane (B1198618) precursors. Recent advances have demonstrated that a palladium-catalyzed method can couple cyclopropylthioamides with alkynes. This strategy provides excellent regioselectivity for the 4-cyclopropyl isomer, although it may require higher catalyst loading.

Table 1: Comparative Analysis of Synthetic Methods for 4-Cyclopropylthiazole Congeners

| Method | Typical Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch Synthesis | 65–78% | 2–6 h | Simplicity, scalability | Moderate yields due to potential side products |

| Bromination-Cyclization | ~82% | ~8 h | High regioselectivity | Multi-step process requiring purification |

| C–H Functionalization | ~72% | ~12 h | Atom-economical, direct | Requires higher catalyst loading |

Data compiled from research on 4-cyclopropyl-2-methylthiazole synthesis.

Innovative Reaction Conditions and Catalytic Systems

The quest for faster, more efficient, and sustainable chemical syntheses has led to the adoption of innovative technologies and catalytic systems. These methods are particularly advantageous for constructing heterocyclic scaffolds like thiazole-thiols.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, utilizing microwave irradiation to heat reactions directly and uniformly. figshare.comnih.gov This often leads to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. figshare.comnih.gov

For the synthesis of various heterocyclic compounds, including thiazoles and triazoles, microwave irradiation has proven highly effective. beilstein-journals.orgresearchgate.net In the synthesis of novel 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole (B1210528) moiety, a comparative study showed that a reaction requiring 24 hours at room temperature could be completed in just 15 minutes at 90 °C under microwave conditions, with an improved yield. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Triazole-Thiol Derivative

| Method | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|

| Conventional (No-MW) | 24 h | Room Temp. | 78% |

| Microwave (MW) | 15 min | 90 °C | 85% |

Data adapted from the synthesis of related triazole-thiol derivatives. mdpi.com

This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for producing this compound and its analogs, aligning with the principles of green chemistry by reducing energy consumption and reaction times. nih.govbepls.com

Ultrasound-Promoted Synthetic Pathways

Ultrasonic-assisted organic synthesis (UAOS) utilizes the energy of ultrasound waves (typically 20-100 kHz) to induce acoustic cavitation in the reaction medium. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. nih.govmdpi.com UAOS is considered a green chemistry approach as it often leads to higher yields, shorter reaction times, and milder operating conditions. nih.gov

The synthesis of thiazole derivatives has been shown to benefit significantly from ultrasonic irradiation. nih.govmdpi.com For example, the synthesis of novel thiazolyl-phthalazinediones was compared under both conventional heating and ultrasound conditions. The ultrasound-promoted pathway consistently resulted in higher yields and drastically reduced reaction times. mdpi.com

Table 3: Ultrasound vs. Conventional Heating for Thiazole Synthesis

| Product | Ultrasound Method | Conventional Method | ||

|---|---|---|---|---|

| Time (min) | Yield (%) | Time (h) | Yield (%) | |

| Thiazole Derivative 12 | 10 | 90 | 6 | 70 |

| Thiazole Derivative 13 | 15 | 92 | 7 | 75 |

| Thiazole Derivative 14 | 10 | 93 | 5 | 70 |

| Thiazole Derivative 15 | 20 | 90 | 8 | 65 |

Data adapted from the synthesis of thiazolyl-phthalazinediones. mdpi.com

The combination of ultrasound with eco-friendly catalysts, such as chitosan-based systems, further enhances the green credentials of this methodology for thiazole synthesis. nih.govacs.org

Green Chemistry Approaches in Thiazole-Thiol Synthesis (e.g., Nano-Chitosan Catalysis)

Green chemistry principles are increasingly guiding the development of new synthetic routes, emphasizing the use of renewable resources, non-toxic reagents, and recyclable catalysts. mdpi.commdpi.com Chitosan (B1678972), a biodegradable polymer derived from chitin, has garnered significant attention as a platform for creating eco-friendly catalysts. mdpi.com

Chitosan-Based Catalysts: Researchers have developed several novel catalytic systems based on modified chitosan for thiazole synthesis:

Chitosan-MgO Nanocomposite : This heterogeneous catalyst combines chitosan with magnesium oxide nanoparticles. The resulting nanocomposite exhibits enhanced catalytic efficiency due to the high surface area of the nano-MgO and a synergistic effect between the basic MgO and the chitosan polymer. A key advantage is that the catalyst can be easily recovered and reused multiple times without a significant loss of activity. mdpi.com

Cross-linked Chitosan Hydrogels : To improve stability and reusability, chitosan can be cross-linked to form hydrogels. A pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel has been successfully used as a green biocatalyst for the efficient synthesis of novel thiazole derivatives under ultrasound irradiation. mdpi.com

Grafted Chitosan Catalysts : Another approach involves grafting functional groups onto the chitosan backbone. A terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been shown to be a more effective catalyst than unmodified chitosan for the ultrasound-assisted synthesis of thiazoles, resulting in higher yields and shorter reaction times. nih.govacs.org

These chitosan-based systems represent a significant step forward in the sustainable synthesis of this compound and other valuable heterocyclic compounds, offering a combination of high efficiency, reusability, and environmental compatibility. bepls.commdpi.com

Photoredox Catalysis for Thiazole Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. acs.org This methodology allows for the generation of radical intermediates that can participate in a wide range of transformations, including the functionalization of heterocyclic systems like thiazole. researchgate.netnsf.gov

The functionalization of thiazoles via photoredox catalysis can proceed through several pathways. One common approach is the Minisci-type reaction, which involves the addition of a radical to an electron-deficient heterocycle. researchgate.net For instance, the reduction of sulfonyl chlorides by an excited iridium photocatalyst can generate sulfonyl radicals, which then couple with heterocycles. researchgate.net Similarly, photoredox processes can facilitate the formation of heteroaryl-Phosphorus bonds by reacting thiazole derivatives with diarylphosphine oxides without the need for an external oxidant. researchgate.net

Recent studies have highlighted the versatility of this approach. For example, photoredox catalysis has been used for the C2–H functionalization of indoles, a strategy that can be conceptually extended to thiazoles. nsf.gov These reactions often employ ruthenium (Ru) or iridium (Ir) complexes as photosensitizers, which, upon light absorption, can initiate single-electron transfer (SET) processes to generate the desired reactive intermediates. acs.orgnsf.gov The reaction conditions are typically mild, often proceeding at room temperature, which enhances functional group tolerance. acs.org A photoredox-catalyzed aminoalkylation has also been demonstrated on a functionalized thiazole system, showcasing the method's utility in forming C-C bonds. rsc.org

Below is a table summarizing representative photoredox functionalization reactions applicable to thiazole and other heterocycles.

| Reaction Type | Catalyst System | Reagents | Bond Formed | Ref. |

| Sulfonylation | Ir photocatalyst | Sulfonyl chloride | C-S | researchgate.net |

| Phosphinoylation | Photoredox catalyst | Diarylphosphine oxide | C-P | researchgate.net |

| Alkylation | Ir photocatalyst | 3° Alkyl halide | C-C | nsf.gov |

| Aminoalkylation | Photosensitizer | N,N-dimethylcyclohexylamine | C-C | rsc.org |

These methods provide a powerful platform for the late-stage functionalization of the thiazole core, allowing for the introduction of various substituents onto the pre-formed heterocyclic ring, which could be applied to modify congeners of this compound.

Precursor Chemistry and Stereochemical Considerations in Cyclopropyl-Thiazole Synthesis

The construction of the this compound framework relies heavily on the strategic synthesis of its constituent parts, particularly the cyclopropyl-containing precursors. Furthermore, controlling the stereochemistry during the assembly is crucial for accessing specific, biologically active isomers.

The incorporation of the cyclopropyl moiety into the thiazole ring typically involves the use of a key building block where the cyclopropyl group is already present. Several synthetic methods are available for preparing these precursors. thieme-connect.com

A widely used strategy for thiazole synthesis is the Hantzsch reaction , which involves the condensation of an α-halocarbonyl compound with a thioamide. tandfonline.comsemanticscholar.org For the synthesis of 4-cyclopropylthiazoles, a key precursor is a 1-cyclopropyl-2-haloethanone derivative. For example, 2-bromo-1-cyclopropylethanone can be reacted with a suitable thiourea or dithiocarbamate (B8719985) to form the desired thiazole ring. semanticscholar.org

Another common building block is cyclopropanecarboxaldehyde . This can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone, which subsequently undergoes cyclization with an α-halo ketone to yield a 2,4-disubstituted thiazole. tandfonline.com

More general methods for synthesizing cyclopropyl groups can also be employed to create the necessary precursors. These include:

Catalytic cyclopropanation of alkenes: The reaction of an alkene with a diazo compound in the presence of a transition metal catalyst (e.g., copper, rhodium) is a fundamental method for forming cyclopropane rings. thieme-connect.com

Simmons-Smith reaction: This reaction involves the use of an organozinc carbenoid (typically generated from diiodomethane (B129776) and a zinc-copper couple) to convert an alkene into a cyclopropane. thieme-connect.com

Kulinkovich reaction: This method allows for the synthesis of cyclopropanols from esters using a Grignard reagent and a titanium(IV) isopropoxide catalyst. The resulting cyclopropanols can be further oxidized to cyclopropyl ketones. thieme-connect.com

Corey-Chaykovsky reaction: This involves the reaction of a sulfonium (B1226848) ylide with an α,β-unsaturated ketone to form a cyclopropyl ketone. thieme-connect.com

A comparison of these synthetic strategies for generating cyclopropyl precursors is provided in the table below.

| Method | Starting Materials | Key Reagents | Product Type | Ref. |

| Hantzsch Reaction Precursor | Cyclopropyl methyl ketone | Bromine (or NBS) | 2-Bromo-1-cyclopropylethanone | semanticscholar.org |

| Aldehyde Condensation | Cyclopropanecarboxaldehyde | Thiosemicarbazide | Cyclopropyl thiosemicarbazone | tandfonline.com |

| Catalytic Cyclopropanation | Alkene | Diazo compound, Metal catalyst | Substituted cyclopropane | thieme-connect.com |

| Simmons-Smith Reaction | Alkene | CH₂I₂, Zn(Cu) | Substituted cyclopropane | thieme-connect.com |

| Kulinkovich Reaction | Ester | Grignard reagent, Ti(O-i-Pr)₄ | Cyclopropanol | thieme-connect.com |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction, influenced by a chiral feature in the substrate, reagent, or catalyst. spjainsasaram.co.in Achieving stereocontrol in the synthesis of cyclopropyl-thiazoles is critical when the target molecule possesses stereocenters, either on the cyclopropyl ring or on a substituent attached to the thiazole.

There are three primary strategies for achieving asymmetric induction:

Internal Asymmetric Induction: A pre-existing chiral center within the substrate molecule directs the stereochemical outcome of the reaction. This approach often utilizes starting materials from the "chiral pool," such as amino acids or terpenes. spjainsasaram.co.inmdpi.com For instance, a cyclopropane precursor could be synthesized from D-serine, where the inherent chirality of the amino acid guides the formation of a specific stereoisomer. mdpi.com

Relayed Asymmetric Induction: A chiral auxiliary is temporarily attached to the substrate to control stereochemistry and is subsequently removed. spjainsasaram.co.in

External Asymmetric Induction: A chiral catalyst or reagent is used to create the desired stereocenter in an achiral substrate. spjainsasaram.co.in This is often the most efficient and economically viable method for asymmetric synthesis. spjainsasaram.co.inacs.org

In the context of constructing a chiral cyclopropyl-thiazole framework, these principles can be applied at two key stages: during the formation of the cyclopropyl ring or during the construction of the thiazole ring. For example, an enantiomerically enriched cyclopropyl building block can be synthesized using an asymmetric cyclopropanation reaction. This chiral precursor would then be carried forward to the thiazole synthesis, transferring its stereochemical information to the final product.

Alternatively, a prochiral substrate could be used in a reaction with a chiral catalyst to directly form the chiral cyclopropyl-thiazole structure. While specific examples for this compound are not extensively documented, the principles of asymmetric synthesis are well-established and could be readily adapted. acs.orguoi.gr

The following table outlines potential strategies for asymmetric synthesis in this context.

| Strategy | Source of Chirality | Stage of Application | Potential Outcome | Ref. |

| Substrate Control | Chiral pool starting material (e.g., amino acid) | Synthesis of cyclopropyl precursor | Enantiomerically enriched cyclopropyl ketone/aldehyde | mdpi.com |

| Chiral Auxiliary | Temporary chiral group on substrate | Cyclopropanation or Thiazole formation | Diastereoselective synthesis | spjainsasaram.co.in |

| Catalytic Asymmetric Cyclopropanation | Chiral transition metal catalyst | Formation of the cyclopropyl ring | Enantiomerically enriched cyclopropyl precursor | thieme-connect.com |

| Catalytic Asymmetric Hydrogenation | Chiral Ru, Rh, or Ir catalyst | Reduction of a prochiral imine precursor | Chiral amine for thiazole construction | acs.org |

By employing these advanced synthetic and stereochemical strategies, chemists can access specific isomers of this compound and its congeners, enabling detailed investigation of their chemical and biological properties.

Transformations at the Thiol/Thione Sulfur Atom

The sulfur atom of the thiol/thione group in this compound is a primary site for chemical modification, offering numerous avenues for derivatization through electrophilic, oxidative, and nucleophilic reactions.

Electrophilic Alkylation and Acylation Reactions

The nucleophilic character of the exocyclic sulfur atom in the thione tautomer facilitates straightforward S-alkylation and S-acylation reactions. These transformations are fundamental for introducing a variety of functional groups and building more complex molecular architectures.

S-Alkylation: The reaction of 2-mercaptothiazoles with alkylating agents, such as alkyl halides, is a well-established method for the synthesis of 2-alkylthio-thiazoles. jmaterenvironsci.com In the case of this compound, treatment with an appropriate alkyl halide in the presence of a base to deprotonate the thiol group leads to the corresponding S-alkylated product. The choice of base and solvent can influence the reaction's efficiency. Common bases include sodium hydroxide, potassium carbonate, or triethylamine. researchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the alkyl halide. libretexts.org

S-Acylation: Similarly, S-acylation can be achieved by reacting the thiol with acylating agents like acyl chlorides or acid anhydrides. nih.gov This reaction typically proceeds readily, often in the presence of a base to scavenge the hydrogen chloride byproduct when acyl chlorides are used. The resulting 2-acylthio-thiazole derivatives are valuable intermediates in organic synthesis. The reaction mechanism is a nucleophilic addition-elimination at the acyl carbon. libretexts.orgchemguide.co.uk

Table 1: Representative Electrophilic Alkylation and Acylation Reactions

| Electrophile | Reagent | Base | Solvent | Product |

| Alkyl Halide (e.g., CH₃I) | Methyl Iodide | K₂CO₃ | Acetone | 2-(Methylthio)-4-cyclopropyl-1,3-thiazole |

| Acyl Chloride (e.g., CH₃COCl) | Acetyl Chloride | Pyridine (B92270) | Dichloromethane | S-(4-Cyclopropyl-1,3-thiazol-2-yl) ethanethioate |

| Benzyl Bromide | Benzyl Bromide | NaOH | Ethanol/Water | 2-(Benzylthio)-4-cyclopropyl-1,3-thiazole |

Oxidative and Reductive Manipulations of the Thiol Group

The sulfur atom in this compound is susceptible to changes in its oxidation state, allowing for the synthesis of disulfides, sulfonic acids, and other sulfur-containing derivatives.

Oxidation: Mild oxidizing agents, such as hydrogen peroxide or iodine, can convert 2-mercaptothiazoles into their corresponding disulfides. acs.org This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol. Stronger oxidation conditions can lead to the formation of thiazole-2-sulfonic acids. The oxidation of heterocyclic thiones with reagents like peracetic acid can also lead to the replacement of the exocyclic sulfur with an oxygen atom, forming the corresponding thiazol-2-one, or in some cases, cationic heteroaromatic species. cdnsciencepub.com

Nucleophilic Addition Reactions at the Thione Carbon

The carbon atom of the thione group (C=S) in the thione tautomer of this compound is electrophilic and can be attacked by nucleophiles. This reactivity is analogous to that of a ketone, although thiones are generally more reactive towards nucleophiles. Reactions with organometallic reagents or other carbon nucleophiles can lead to the formation of a new carbon-carbon bond at the C2 position, followed by subsequent transformations. The reaction of heterocyclic thiones with nucleophiles can also be a key step in the synthesis of more complex heterocyclic systems. rsc.org

Reactivity of the 1,3-Thiazole Heterocycle

The 1,3-thiazole ring in this compound is an aromatic system with distinct reactivity patterns influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the cyclopropyl and thiol/thione substituents.

Functionalization via Metal-Catalyzed Cross-Coupling Reactions

To undergo metal-catalyzed cross-coupling reactions, the thiazole ring typically needs to be functionalized with a leaving group, such as a halogen (Br, I) or a triflate. The 2-thiol group can be converted into a suitable leaving group for these reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.orgrsc.org A halogenated derivative of 4-cyclopropyl-1,3-thiazole, for instance, at the C5 position, could be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents. The reactivity of halothiazoles in Suzuki coupling is well-documented, with the order of reactivity generally being I > Br > Cl. nih.govnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org A halo-substituted 4-cyclopropyl-1,3-thiazole could be subjected to Heck conditions to introduce alkenyl groups onto the thiazole ring. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of complex molecules. nih.govbeilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. organic-chemistry.orgbeilstein-journals.orgnumberanalytics.com This reaction would allow for the introduction of alkynyl moieties onto a halogenated 4-cyclopropyl-1,3-thiazole scaffold, providing access to a diverse range of functionalized derivatives. rsc.orgcommonorganicchemistry.com

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-4-cyclopropyl-1,3-thiazole-2-thiol derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 5-Alkenyl-4-cyclopropyl-1,3-thiazole-2-thiol derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-Alkynyl-4-cyclopropyl-1,3-thiazole-2-thiol derivative |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring

The aromatic nature of the thiazole ring allows for substitution reactions, with the regioselectivity being governed by the electronic properties of the ring and its substituents.

Electrophilic Aromatic Substitution: The thiazole ring is generally considered electron-deficient compared to benzene, making electrophilic aromatic substitution more challenging. However, the presence of electron-donating groups can facilitate this reaction. The cyclopropyl group at C4 is weakly electron-donating, and the thiol/thione group at C2 also has an influence. In general, for 4-substituted thiazoles, electrophilic attack is favored at the C5 position. digitellinc.compharmaguideline.com If the C5 position is blocked, attack may occur at the C2 position if it is unsubstituted. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, although they often require forcing conditions for thiazoles. ias.ac.in

Nucleophilic Aromatic Substitution: The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic aromatic substitution (SNA_r_), especially when a good leaving group is present at this position. pharmaguideline.comwikipedia.orgncrdsip.com For instance, a 2-halo-4-cyclopropyl-1,3-thiazole would be expected to readily react with various nucleophiles (e.g., amines, alkoxides, thiolates) to afford the corresponding 2-substituted products. The reaction proceeds through an addition-elimination mechanism, often involving a Meisenheimer-like intermediate. masterorganicchemistry.comiscnagpur.ac.in The presence of the electron-withdrawing nitrogen atom facilitates the attack of the nucleophile.

Cycloaddition Reactions Involving the Thiazole Ring System

The thiazole ring, being an aromatic heterocycle, can participate in cycloaddition reactions, although the inherent aromatic stability often necessitates forcing conditions or specific activation. nih.gov These reactions provide powerful synthetic routes to more complex heterocyclic systems.

Diels-Alder Type Reactions: Thiazoles can function as dienes in [4+2] cycloaddition reactions, particularly with highly reactive dienophiles. wikipedia.orgnumberanalytics.comyoutube.com This reactivity is a cornerstone of heterocyclic synthesis, offering a pathway to six-membered rings. sigmaaldrich.com In the case of this compound, a reaction with a potent dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), would be expected to proceed under thermal conditions. The initial [4+2] cycloaddition would form a bicyclic adduct. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction by extruding sulfur, ultimately leading to the formation of a substituted pyridine. baranlab.orgyoutube.com This transformation from a five-membered thiazole to a six-membered pyridine ring is a well-documented pathway. nih.gov The reaction can be facilitated by heat or, in some cases, photochemically. rsc.orgmdpi.com

1,3-Dipolar Cycloadditions: The thiazole system can also react with 1,3-dipoles, which are three-atom, four-electron species. numberanalytics.com This type of reaction is a versatile method for constructing five-membered heterocyclic rings. ijrpc.com For instance, this compound could react with a nitrile imine, generated in situ from the photolysis of a sydnone (B8496669) or tetrazole. beilstein-journals.orgacs.org The 1,3-dipolar cycloaddition would result in the formation of a new fused heterocyclic system. researchgate.netrepec.orgmdpi.com The regioselectivity of such reactions is governed by the electronic properties of both the thiazole and the 1,3-dipole.

Chemical Modifications of the Cyclopropyl Substituent

The cyclopropyl group is more than just a simple alkyl substituent. Its high ring strain (approximately 115 kJ/mol) and significant p-character in its C-C bonds endow it with unique reactivity, making it susceptible to ring-opening and selective functionalization reactions. rsc.org

Selective Functionalization of Cyclopropyl C-H Bonds

Directing-group-assisted C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the selective modification of otherwise unreactive C-H bonds. youtube.com The thiazole ring in this compound can potentially act as a directing group to facilitate the functionalization of the C-H bonds on the adjacent cyclopropyl ring.

Palladium-Catalyzed C-H Functionalization: Palladium catalysts are widely used for the direct functionalization of C-H bonds. nih.govrsc.org The reaction typically involves the coordination of a directing group to the palladium center, followed by the cleavage of a nearby C-H bond to form a palladacycle. This intermediate can then react with a variety of coupling partners. It has been shown that heterocycles such as 1,3-azoles can direct the palladium-catalyzed cyclopropylation of other molecules. nih.gov Conversely, the thiazole ring in the target molecule could direct the arylation or alkylation of one of the cyclopropyl C-H bonds. nih.govrsc.org The thiol group could also participate in directing the catalyst.

Rhodium-Catalyzed C-H Functionalization: Rhodium(III) complexes are particularly effective for the C-H activation of small rings. nih.govacs.org There are examples of Rh(III)-catalyzed C-H/C-C bond activation sequences of cyclopropyl hydroxamates. mdpi.comacs.org In these reactions, a directing group facilitates the initial C-H activation on the cyclopropyl ring to form a five-membered rhodacycle. This intermediate can then undergo further reactions. For this compound, the nitrogen atom of the thiazole ring could serve as the directing group to initiate a similar catalytic cycle, enabling the introduction of new functional groups onto the cyclopropyl ring. nih.gov

Spectroscopic and Structural Characterization of 4 Cyclopropyl 1,3 Thiazole 2 Thiol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. For 4-Cyclopropyl-1,3-thiazole-2-thiol, a combination of one-dimensional and two-dimensional NMR methods would be essential for unambiguous structural confirmation.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure Confirmation

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the cyclopropyl (B3062369) and thiazole (B1198619) ring protons. The protons of the cyclopropyl group are expected to appear as a complex multiplet system in the upfield region, typically between δ 1.0 and 1.5 ppm. The methine proton of the cyclopropyl group would likely resonate at the lower field end of this range. The thiazole ring possesses a single proton at the 5-position, which would present as a singlet in the aromatic region, likely around δ 7.0-7.5 ppm. The thiol proton (S-H) is expected to show a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent, but could be anticipated in the region of δ 3.0-4.0 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide crucial information about the carbon skeleton. The carbon atoms of the cyclopropyl group are expected to resonate at high field, typically in the range of δ 5-15 ppm. The thiazole ring carbons would appear at lower field. The C4 and C5 carbons are expected in the δ 110-140 ppm region, while the C2 carbon, being adjacent to two heteroatoms (N and S) and part of the thione/thiol group, would be significantly deshielded, appearing further downfield, potentially in the range of δ 160-180 ppm.

Predicted NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl CH | 1.2 - 1.5 (m) | 10 - 15 |

| Cyclopropyl CH₂ | 1.0 - 1.3 (m) | 5 - 10 |

| Thiazole C5-H | 7.0 - 7.5 (s) | 110 - 120 |

| Thiol S-H | 3.0 - 4.0 (br s) | - |

| Thiazole C2 | - | 160 - 180 |

| Thiazole C4 | - | 130 - 140 |

| Thiazole C5 | - | 110 - 120 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity of the atoms within the this compound molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methine and methylene (B1212753) protons of the cyclopropyl group, confirming its integrity. The absence of other correlations to the thiazole C5-H would support its isolated nature on the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals, for instance, linking the cyclopropyl proton signals to the cyclopropyl carbon signals.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present and the electronic structure of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to exhibit several key absorption bands.

The presence of the thiol group would be indicated by a weak S-H stretching vibration, typically appearing in the region of 2550-2600 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to produce a band in the range of 1600-1650 cm⁻¹. The C-S stretching vibrations within the thiazole ring would likely be observed in the 680-710 cm⁻¹ region. The vibrations associated with the cyclopropyl group, including C-H and C-C stretching, would also be present. Due to the tautomeric equilibrium, a C=S (thione) stretching band might also be observed, typically around 1050-1250 cm⁻¹.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S-H Stretch | 2550 - 2600 | Weak |

| C-H Stretch (Aromatic/Cyclopropyl) | 2900 - 3100 | Medium |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |

| C=S Stretch (Thione tautomer) | 1050 - 1250 | Medium-Strong |

| C-S Stretch (Thiazole) | 680 - 710 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The thiazole ring, being a heteroaromatic system, is expected to exhibit absorption bands in the UV region. These absorptions are typically due to π → π* and n → π* electronic transitions. The exact position and intensity of these bands would be influenced by the substituents on the thiazole ring, namely the cyclopropyl and thiol groups. While specific experimental data is unavailable, it is anticipated that this compound would show absorption maxima in the range of 250-350 nm.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₆H₇NS₂ with a monoisotopic mass of 157.002 Da. uni.lu

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion. The predicted mass spectrometry data for various adducts of this compound are available. uni.lu For instance, the protonated molecule [M+H]⁺ is predicted to have a mass-to-charge ratio (m/z) of 158.00928. uni.lu

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for thiazole derivatives often involve the cleavage of the ring and the loss of small neutral molecules. For this compound, potential fragmentation could include the loss of the cyclopropyl group, the thiol group, or molecules such as hydrogen sulfide (B99878) (H₂S) or hydrogen cyanide (HCN).

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 158.00928 |

| [M+Na]⁺ | 179.99122 |

| [M-H]⁻ | 155.99472 |

Data sourced from PubChem. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. The monoisotopic mass of this compound (C₆H₇NS₂) is 157.00145 Da. uni.lu HRMS analysis provides an experimental mass that can be compared to the theoretical mass, confirming the molecular formula.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu These predictions are instrumental for ion mobility-mass spectrometry studies. The table below summarizes the predicted exact masses for different adducts of the compound. uni.lu

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.00928 | 121.4 |

| [M+Na]⁺ | 179.99122 | 133.1 |

| [M+K]⁺ | 195.96516 | 128.0 |

| [M+NH₄]⁺ | 175.03582 | 138.4 |

| [M-H]⁻ | 155.99472 | 126.8 |

| [M]⁺ | 157.00145 | 123.6 |

Data sourced from PubChem. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. This process provides valuable information about the molecule's connectivity and fragmentation pathways under specific energetic conditions.

Despite the availability of HRMS data, detailed experimental studies on the tandem mass spectrometry (MS/MS) fragmentation pathways for this compound are not extensively reported in the available scientific literature. Such an analysis would typically involve the isolation of a precursor ion (e.g., the [M+H]⁺ ion at m/z 158.00928) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. Elucidation of these pathways is essential for unambiguous structural confirmation and for developing quantitative analytical methods.

Theoretical and Computational Investigations of 4 Cyclopropyl 1,3 Thiazole 2 Thiol

Quantum Chemical Computations

Quantum chemical computations provide a powerful lens through which to understand the intrinsic properties of molecules. For 4-Cyclopropyl-1,3-thiazole-2-thiol, these methods can elucidate its geometry, electronic structure, and potential reactivity, guiding further experimental research.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for predicting the ground state geometries and electronic properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional structure. These calculations would yield optimized bond lengths, bond angles, and dihedral angles.

Based on studies of similar thiazole (B1198619) derivatives, the thiazole ring is expected to be largely planar. The cyclopropyl (B3062369) group, with its inherent ring strain, would adopt a specific orientation relative to the thiazole ring to minimize steric hindrance. The electronic properties, such as dipole moment and polarizability, can also be calculated, providing insights into the molecule's interaction with its environment.

Table 1: Predicted Ground State Geometrical Parameters for a Thiazole Derivative (Illustrative)

| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |

| C2-N3 Bond Length (Å) | 1.37 |

| N3-C4 Bond Length (Å) | 1.39 |

| C4-C5 Bond Length (Å) | 1.36 |

| C5-S1 Bond Length (Å) | 1.76 |

| S1-C2 Bond Length (Å) | 1.74 |

| C4-C(cyclopropyl) Bond Length (Å) | 1.51 |

| C2-S(thiol) Bond Length (Å) | 1.75 |

Note: The data in this table is illustrative and based on general values for thiazole derivatives. Specific calculations for this compound are required for precise values.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The predicted shifts would help in assigning the signals in an experimental spectrum. For instance, the cyclopropyl protons would exhibit characteristic shifts in the upfield region, while the thiazole ring proton would appear further downfield.

IR Frequencies: The vibrational frequencies from an Infrared (IR) spectrum can also be calculated using DFT. nih.gov These calculations can help in assigning the various vibrational modes of the molecule, such as the C=N stretching of the thiazole ring, the C-S stretching, and the S-H stretching of the thiol group. A scaling factor is often applied to the calculated frequencies to better match experimental values. nih.gov

Table 2: Predicted Vibrational Frequencies for a Thiazole-thiol Derivative (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| S-H Stretch | ~2500-2600 |

| C=N Stretch | ~1600-1650 |

| C-S Stretch (ring) | ~800-900 |

| C-S Stretch (thiol) | ~600-700 |

Note: These are approximate ranges based on known thiol and thiazole compounds. Precise calculations are necessary for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps and Nodal Patterns)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the sulfur atom of the thiol group, which act as the primary electron-donating centers. The LUMO, on the other hand, is likely to be distributed over the π-system of the thiazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity. irjweb.com Analysis of the nodal patterns of these orbitals can provide insights into the preferred sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes. The actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom and the exocyclic sulfur atom, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atom of the thiol group would exhibit a positive potential (blue region), making it a potential site for nucleophilic interaction or hydrogen bonding. The cyclopropyl group would likely have a more neutral potential.

Studies on similar sulfur-containing heterocycles have shown that the presence of other electronegative atoms can influence the size and magnitude of the positive potential (σ-hole) on the sulfur atom. acs.orgmdpi.com

Theoretical Studies on the Thiol-Thione Tautomerism and Energy Landscapes

Thiazole-2-thiols can exist in equilibrium with their tautomeric form, thiazole-2(3H)-thione. Computational studies are essential for determining the relative stability of these tautomers. By calculating the total energies of both the thiol and thione forms of this compound using DFT, it is possible to predict which tautomer is more stable in the gas phase and in different solvents (using a solvation model). nih.govscience.gov

Research on related systems, such as 4-phenyl-4-thiazoline-2-thione, has shown that the thione tautomer is more stable, a finding supported by both crystallographic and computational data. acs.org The energy barrier for the intramolecular proton transfer between the two tautomers can also be calculated to understand the kinetics of the tautomerization process.

Table 4: Illustrative Relative Energies of Thiol-Thione Tautomers of a Thiazole Derivative

| Tautomer | Relative Energy (kcal/mol) |

| Thiol Form | 2.5 |

| Thione Form | 0.0 |

Note: This table illustrates that the thione form is more stable in this hypothetical case. The actual energy difference for this compound would need to be calculated.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of this compound over time.

A conformational analysis, often performed using a combination of molecular mechanics and quantum mechanics, would explore the different spatial arrangements of the cyclopropyl group relative to the thiazole ring. The rotation around the single bond connecting these two moieties would have a specific energy profile, with certain conformations being more stable than others. Understanding these conformational preferences is crucial as they can influence the molecule's biological activity and its packing in the solid state. Studies on similar substituted thiazoles have utilized such computational approaches to determine the most stable conformers. acs.org

Exploration of Conformational Space and Energetic Minima

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis of this compound is crucial to understand its preferred shapes and the energy barriers between different conformations. The presence of the cyclopropyl ring and the thiol group introduces a degree of flexibility, leading to various possible spatial arrangements.

Computational methods, particularly quantum mechanics (QM) and molecular mechanics (MM), are employed to explore the conformational space of this molecule. Techniques such as systematic or stochastic conformational searches can identify various low-energy structures. Subsequent geometry optimization using methods like Density Functional Theory (DFT) allows for the precise determination of the most stable conformers and the calculation of their relative energies. These calculations help in identifying the global minimum energy structure, which is the most likely conformation the molecule will adopt under normal conditions.

While specific experimental data on the conformational preferences of this compound are not widely available in public literature, theoretical studies on related thiazole derivatives provide a framework for understanding its likely behavior. For instance, the orientation of the cyclopropyl group relative to the thiazole ring and the tautomeric equilibrium between the thiol and thione forms are key aspects that would be investigated. The thione tautomer is often found to be the more stable form for similar 2-mercaptothiazole (B1225461) systems. The rotational barrier of the cyclopropyl group and the C-S bond of the thiol group would also be key parameters determined in such a study.

Simulation of Intermolecular Interactions and Self-Assembly Propensities

The way molecules of this compound interact with each other and with their environment is fundamental to understanding its bulk properties, such as crystal packing and solubility. The thiazole ring, with its nitrogen and sulfur heteroatoms, can participate in a variety of intermolecular interactions, including hydrogen bonding (with the N-H of the thione tautomer), dipole-dipole interactions, and π-π stacking. nih.gov The thiol/thione group is a strong hydrogen bond donor and acceptor, further influencing how the molecules arrange themselves.

Molecular dynamics (MD) simulations are a powerful tool to study these interactions and the resulting self-assembly propensities. By simulating a system of multiple this compound molecules over time, it is possible to observe how they aggregate and form ordered structures. The analysis of radial distribution functions and the identification of persistent interaction patterns can reveal the dominant forces driving self-assembly. For instance, studies on similar thiol-containing heterocyclic compounds have demonstrated the formation of self-assembled monolayers on surfaces, driven by the strong interaction of the thiol group with the substrate. dtic.mil The interplay between hydrogen bonding involving the thione group and π-stacking of the thiazole rings would likely be a key determinant in the supramolecular architecture of this compound.

In Silico Ligand Design and Structure-Based Chemical Exploration

The unique structural features of this compound make it an interesting scaffold for the design of new ligands targeting specific biological macromolecules. In silico methods play a pivotal role in this process, enabling the rapid and cost-effective evaluation of its potential as a drug candidate.

Molecular Docking and Scoring for Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. plos.org This method is instrumental in understanding the potential biological activity of this compound. The process involves placing the 3D structure of the compound into the binding site of a protein and evaluating the interaction energy using a scoring function. The scoring function provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction.

For this compound, molecular docking studies could be performed against a variety of enzymes or receptors where thiazole-containing molecules have shown activity. The cyclopropyl group can provide favorable hydrophobic interactions within a binding pocket, while the thiazole ring and the thiol/thione group can form specific hydrogen bonds and other polar interactions with amino acid residues.

To illustrate the process, the following table presents hypothetical docking scores and key interactions for this compound with a generic protein kinase, a common drug target.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase X | -8.5 | Lys72 | Hydrogen Bond with N-H of thione |

| Asp184 | Hydrogen Bond with S-H of thiol | ||

| Leu130 | Hydrophobic interaction with cyclopropyl | ||

| Phe80 | π-π stacking with thiazole ring |

This table is for illustrative purposes only and does not represent actual experimental data.

Virtual Screening Methodologies for Ligand Discovery

Virtual screening is a powerful computational methodology used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net If this compound were identified as a "hit" compound with some desired biological activity, virtual screening could be employed to find other, potentially more potent, molecules with a similar scaffold.

There are two main approaches to virtual screening:

Structure-based virtual screening (SBVS): This method utilizes the 3D structure of the target protein. A library of compounds is docked into the binding site of the protein, and the molecules are ranked based on their predicted binding affinity. plos.org

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of a known active ligand, such as this compound, as a template. The screening then searches for other molecules in a database that have similar structural or chemical features.

The following table provides an example of a virtual screening workflow that could be applied to discover new ligands based on the this compound scaffold.

| Step | Methodology | Purpose | Example Software/Database |

| 1. Library Preparation | Filtering and 3D structure generation | To prepare a large library of diverse compounds for screening. | ZINC database, ChemSpider |

| 2. Virtual Screening | Structure-based or Ligand-based | To identify a smaller subset of promising candidate molecules. | AutoDock, GOLD, ROCS |

| 3. Hit Selection | Ranking by score and visual inspection | To select the top-ranking compounds for further analysis. | PyMOL, Chimera |

| 4. Post-processing | ADMET prediction, MM/GBSA | To evaluate drug-like properties and refine binding energy calculations. | SwissADME, GROMACS, AMBER |

This table outlines a general workflow and lists example tools; the specific choice of methods and software may vary.

Through these theoretical and computational investigations, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its potential application in various scientific and technological fields.

Advanced Applications and Research Potential of 4 Cyclopropyl 1,3 Thiazole 2 Thiol

Strategic Utility as a Chemical Building Block

As a versatile small molecule scaffold, 4-Cyclopropyl-1,3-thiazole-2-thiol serves as a fundamental starting material for the construction of more complex molecules. cymitquimica.com Its utility is prominent in fields such as drug discovery and material science, where the synthesis of novel compounds with specific functionalities is paramount. cymitquimica.combldpharm.com The presence of the cyclopropyl (B3062369) group is particularly noteworthy as it can enhance properties like metabolic stability and lipophilicity in derivative molecules, which is a desirable trait in pharmaceutical development. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1344318-59-7 | cymitquimica.combldpharm.com |

| Molecular Formula | C₆H₇NS₂ | cymitquimica.comuni.lu |

| Molecular Weight | 157.26 g/mol | cymitquimica.com |

| Description | Versatile small molecule scaffold | cymitquimica.com |

The structure of this compound is well-suited for integration into complex organic frameworks. The thiazole (B1198619) ring is a common feature in many medicinally relevant compounds, and multicomponent reactions can be employed to construct elaborate molecular architectures, such as pyrazole-linked thiazole derivatives, from simpler thiazole building blocks. rsc.org

Furthermore, the cyclopropyl-thiazole moiety is a key structural element found in certain natural products. marquette.edu A prominent example is Curacin A, a natural product isolated from the cyanobacterium Lygnbya majuscula, which exhibits potent cytotoxic activity. marquette.edu Curacin A contains a cyclopropane-thiazoline-polyene structure, highlighting the relevance of the cyclopropyl-thiazole framework in bioactive natural molecules. marquette.edu The synthesis of analogs of such natural products often relies on the availability of specialized building blocks, and this compound represents a potential precursor for creating novel, conformationally restricted analogs of biologically active compounds. marquette.eduacs.org The rigidity of the cyclopropane (B1198618) ring is an appealing feature for designing molecules with specific three-dimensional orientations of functional groups. marquette.edu

The creation of compound libraries for screening is a cornerstone of modern drug discovery. The this compound scaffold is an ideal starting point for generating novel heterocyclic libraries. fabad.org.tr For instance, research has focused on developing libraries of "cyclopropyl clubbed 1,3-thiazole-2-imines" through the efficient cyclization of thiourea (B124793) precursors. researchgate.net These libraries provide a diverse set of molecules for biological evaluation against various therapeutic targets. researchgate.net The thiazole ring itself is a versatile scaffold present in over 18 FDA-approved drugs, and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. fabad.org.tr By systematically modifying the this compound core, researchers can generate large collections of related compounds, facilitating structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. researchgate.netfabad.org.tr

Applications in Catalysis and Ligand Design

The inherent structural features of this compound, particularly its multiple heteroatoms, suggest significant potential in the fields of catalysis and ligand design. The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic thiol group, offer multiple coordination sites for metal ions.

Asymmetric catalysis is a critical technology for producing enantiopure chiral molecules, which are essential in the pharmaceutical industry. nih.gov The development of effective chiral ligands is central to this field. nih.govacs.org While direct applications of this compound as a ligand are not yet widely reported, its structure presents a promising platform for designing new chiral ligands. Related heterocyclic systems, such as chiral thiazolines, are known to function as chiral auxiliaries and building blocks for creating ligands used in asymmetric catalysis. rsc.org

By introducing a chiral center to the this compound backbone, it could be transformed into a bidentate or tridentate chiral ligand. The sulfur atom of the thiol and the nitrogen atom of the thiazole ring could coordinate to a transition metal center, creating a chiral environment that could induce high stereoselectivity in catalytic reactions. nih.gov The field of chiral organosulfur chemistry has demonstrated that sulfinyl groups can act as effective components in chiral ligands, and the thiol group of this compound provides a handle for analogous synthetic strategies. acs.orgacs.org

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic molecules. nih.govrsc.org The choice of the organic linker is crucial as it dictates the structure, porosity, and ultimately the function of the MOF. These materials have applications in gas storage, separation, and catalysis. nih.gov

This compound possesses the necessary characteristics to serve as a multitopic organic linker for MOF synthesis. The nitrogen atom of the thiazole ring and the sulfur atom of the thiol group can act as coordination sites, binding to metal centers to form a stable, extended network. The presence of multiple binding sites allows for the formation of three-dimensional frameworks. nih.gov The cyclopropyl group would project into the pores of the resulting MOF, influencing the framework's topology and modifying the surface properties of the pores. While specific MOFs incorporating this exact molecule have not been detailed in the literature, chemical suppliers of this compound also market a range of MOF ligands, suggesting its potential utility in this area of materials science. bldpharm.com

Contributions to Materials Science and Engineering

The unique combination of functional groups in this compound makes it a building block with potential applications in materials science and engineering. cymitquimica.com Heteroarenes, like thiazole, are pivotal in the development of materials with interesting electronic and optical properties due to their aromatic nature and the presence of heteroatoms. rsc.org

The thiol group is particularly useful as it can be used to anchor the molecule to metal surfaces, such as gold, enabling the formation of self-assembled monolayers (SAMs) or the functionalization of nanoparticles. Furthermore, thiols can participate in polymerization reactions, such as thiol-ene chemistry, to create advanced polymers. The thiazole ring itself can impart thermal stability and specific electronic characteristics to these materials. The rigid cyclopropyl group can influence the packing density and morphology of thin films and other material formulations. These properties suggest potential applications in areas like organic electronics, sensor development, and the creation of specialized polymer-based materials. bldpharm.com

Design of Functional Polymers and Coordination Compounds

The unique structural features of this compound, namely the reactive thiol group and the nitrogen atom within the thiazole ring, theoretically position it as a versatile ligand for the construction of coordination compounds and as a monomer for functional polymers. The thiol group (-SH) can be deprotonated to form a thiolate, which is an excellent nucleophile and a soft donor atom, making it suitable for binding to a variety of metal ions. The nitrogen atom of the thiazole ring provides an additional coordination site, allowing the molecule to act as a bidentate or bridging ligand.

However, specific research detailing the synthesis and characterization of coordination compounds or functional polymers derived directly from this compound is not prominent in the existing body of scientific literature. General studies on other thiazole-2-thiol derivatives have demonstrated their capability to form stable complexes with transition metals. nnpub.orgresearchgate.netorientjchem.orgnih.gov These complexes often exhibit interesting geometries and electronic properties. For instance, related thiazoline (B8809763) complexes of Cu(II), Ni(II), and Co(II) have been synthesized and characterized, showing octahedral and square planar geometries. nnpub.org It is plausible that this compound could form similar coordination architectures.

In the realm of polymer science, the thiol group offers a reactive handle for polymerization reactions, such as thiol-ene "click" chemistry or oxidative polymerization, to create polymers with the cyclopropyl-thiazole moiety as a repeating unit. Such polymers could potentially exhibit enhanced thermal stability or specific metal-binding capabilities. A patent for polymers comprising photoinitiator and dye moieties mentions polythiourethanes formed from monomers with thiol groups, a potential route for incorporating thiol-containing compounds like this compound into polymer chains. google.com Despite these possibilities, dedicated studies on polymers synthesized from this specific compound are not currently available.

Exploration in Optoelectronic and Photochemical Material Development

The development of materials for optoelectronic and photochemical applications often relies on molecules with specific electronic and photophysical properties, such as tunable energy levels, high fluorescence quantum yields, and efficient charge transport. Thiazole-containing conjugated polymers and small molecules have been investigated for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The thiazole ring is an electron-rich heterocycle that can participate in π-conjugated systems, influencing the material's electronic structure.

While there is a lack of specific research on the optoelectronic and photochemical properties of this compound, the broader class of thiazole derivatives suggests potential avenues for exploration. For example, a patent describes the use of the versatile organic photocatalyst 4CzIPN, which has been utilized in OLED technology and various organic synthesis reactions, highlighting the role of complex heterocyclic structures in photochemistry. rsc.org The presence of the cyclopropyl group in this compound could also influence its photophysical properties, as cyclopropyl groups are known to affect electronic transitions and molecular conformations. However, without experimental data from studies on this specific compound, its suitability for optoelectronic and photochemical applications remains speculative.

Future Research Trajectories and Methodological Innovations

Development of Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 4-Cyclopropyl-1,3-thiazole-2-thiol will prioritize the development of sustainable and atom-economical methods to minimize waste and environmental impact. google.com Current synthetic strategies for related thiazole (B1198619) and thiol compounds often rely on multi-step processes that may involve hazardous reagents and generate significant byproducts.

Future research will likely focus on:

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine multiple reactants in a single step, offering high atom economy and simplifying purification. semanticscholar.org The development of an MCR for this compound, potentially from cyclopropyl-containing precursors, a sulfur source like carbon disulfide, and an amine, would represent a significant advancement. acs.org

Catalytic C-H Functionalization: Direct C-H activation and functionalization of cyclopropane (B1198618) and thiazole precursors offer a more direct and atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed methods have shown promise in the synthesis of related 4-cyclopropyl isomers.

Green Solvents and Catalysts: Research into using environmentally benign solvents like water or recyclable ionic liquids will be crucial. rsc.orgresearchgate.net Furthermore, exploring metal-free catalytic systems or highly efficient, low-loading metal catalysts can reduce the environmental footprint of the synthesis. researchgate.net For instance, tartaric acid has been used as a green catalyst for synthesizing related 1,2,4-triazolidine-3-thiones in aqueous media. acs.org

Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and efficiency compared to traditional batch processes. Implementing a flow-based synthesis for this compound could lead to higher yields and purity.

| Synthetic Strategy | Potential Advantage | Relevant Precedent for Thiazoles/Thiols |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste. semanticscholar.org | One-pot synthesis of various thiazole derivatives has been reported. semanticscholar.org |

| C-H Functionalization | Direct synthesis, avoids pre-functionalization. | Palladium-catalyzed synthesis of 4-cyclopropyl substituted thiazoles. |

| Green Chemistry Approaches | Reduced environmental impact, safer processes. researchgate.net | "On water" synthesis of benzothiazoles has been demonstrated. researchgate.net |

| Domino Reactions | Step-wise bond formation in a single operation. | Domino condensation/S-arylation/heterocyclization has been used for 2-thio-substituted benzothiazoles. acs.org |

Exploration of Undiscovered Reactivity Modes and Mechanistic Insights

A deeper understanding of the reactivity of this compound is essential for unlocking its full potential. The interplay between the electron-rich thiazole ring, the nucleophilic thiol group, and the strained cyclopropyl (B3062369) ring could lead to novel chemical transformations. smolecule.com

Future research trajectories include:

Cyclopropyl Ring-Opening Reactions: The inherent strain of the cyclopropyl group makes it susceptible to ring-opening under certain conditions (e.g., with electrophiles or transition metals). Investigating these reactions could lead to the synthesis of novel acyclic or rearranged heterocyclic structures.

Thiol-Thione Tautomerism and Reactivity: The thiazole-2-thiol moiety exists in tautomeric equilibrium with its thiazoline-2-thione form. A detailed study of this equilibrium and the differential reactivity of each tautomer is needed. The thiol form can undergo S-alkylation, oxidation to disulfides or sulfonic acids, while the thione form can participate in other types of reactions.

Advanced Mechanistic Studies: Employing a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling (e.g., Density Functional Theory - DFT) can provide detailed mechanistic insights into its reactions. acs.orgmdpi.com For example, DFT can be used to calculate electronic chemical potential, chemical hardness, and electrophilicity to predict reactivity. mdpi.com

Photochemical Reactions: The thiazole ring can participate in various photochemical reactions, and exploring the photochemistry of this compound could unveil new synthetic pathways and molecular rearrangements. mdpi.com

| Research Area | Focus | Potential Outcome |

| Ring Strain Chemistry | Reactions involving the opening of the cyclopropyl ring. | Access to novel, non-cyclic or rearranged molecular scaffolds. |

| Tautomerism | Study of the thiol-thione equilibrium and reactivity of each form. | Selective functionalization at either the sulfur or nitrogen atom. |

| Mechanistic Studies | In-depth investigation of reaction pathways using experimental and computational methods. acs.orgmdpi.com | Optimization of reaction conditions and prediction of new reactivity modes. |

| Photochemistry | Exploration of reactions initiated by light. mdpi.com | Discovery of unique photochemical transformations and products. |

Advancements in High-Throughput Synthesis and Screening for Chemical Diversity

To explore the potential of this compound as a core scaffold in areas like medicinal chemistry, methods for rapid synthesis and screening of derivative libraries are essential. nih.govnih.gov

Key future directions are:

Solid-Phase Synthesis: Adapting the synthesis of this compound to a solid-phase methodology would enable the rapid generation of a library of derivatives. nih.gov This involves anchoring a precursor to a resin, performing subsequent reactions, and then cleaving the final products. nih.gov

Combinatorial Chemistry: Utilizing combinatorial approaches, where different building blocks are systematically combined, will allow for the creation of a large and diverse library of compounds based on the this compound scaffold.